molecular formula C5H3F2NO B1322402 2,6-Difluoropyridin-3-ol CAS No. 209328-85-8

2,6-Difluoropyridin-3-ol

Cat. No. B1322402
M. Wt: 131.08 g/mol
InChI Key: HTLONLFPRJFFNV-UHFFFAOYSA-N
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Description

2,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative, a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms significantly alters the chemical behavior of these molecules, often leading to unique reactivity and physical properties.

Synthesis Analysis

The synthesis of fluorinated pyridines can be complex due to the reactivity of the fluorine substituents. In the case of difluoro-substituted pyridyl complexes, they can be synthesized by reacting bis(imino)pyridyl ligands with metal salts such as FeCl2 or CoCl2 in suitable solvents like tetrahydrofuran (THF) . The synthesis of related compounds often involves the use of nickel complexes and subsequent reactions to introduce additional fluorine atoms or to create more complex structures . The introduction of bulky substituents and the use of hydrogen bonding can also play a role in the synthesis of iron complex salts of pyridine derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is influenced by the presence of fluorine atoms, which can cause ring distortion due to their electronegativity and size. For instance, the geometry of 2,6-difluoropyridine indicates ring distortion near the fluorine substituents . The molecular structures of such complexes can be determined using techniques like X-ray diffraction, which has been used to elucidate the structures of iron and cobalt complexes with difluoro-substituted pyridyl ligands .

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions, often facilitated by their fluorine substituents. For example, nickel complexes of fluoropyridines can undergo C-C coupling reactions to yield substituted tetrafluoropyridines . The reactivity can be further manipulated by introducing additional functional groups or protecting groups, which can lead to selective nucleophilic substitution reactions at specific positions on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoropyridin-3-ol and related compounds are significantly influenced by the fluorine atoms. These properties include the phase behavior, as studied through nuclear magnetic resonance (NMR) in a nematic phase, which provides insights into the molecular geometry and orientation . The introduction of fluorine atoms can also affect the spin state and magnetic properties of iron complexes, as observed in high-spin complexes with potential for partial spin-state transitions . Additionally, the presence of fluorine can enhance the stability and reactivity of intermediates used in the synthesis of radiolabeled compounds for medical imaging .

Scientific Research Applications

1. Synthesis of Fluorinated Pyridines

  • Application : Fluoropyridines are used in the synthesis of various organic compounds due to their interesting and unusual physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and reactivity compared to their chlorinated and brominated analogues .
  • Method : The synthesis of fluoropyridines involves complex reactions such as the Umemoto reaction and Balts-Schiemann reaction . For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
  • Results : The synthesis results in the formation of fluoropyridines, which are used in various applications, including local radiotherapy of cancer and other biologically active compounds .

2. Synthesis of Fluorinated Uridine Analogues

  • Application : Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function .
  • Method : The synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative provide an insight into the reaction mechanism .
  • Results : The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation mechanism .

3. Use in Bioimaging and Chemosensing

  • Application : BF2-based fluorophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas such as bioimaging and chemosensing . They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
  • Method : The use of these fluorophores in bioimaging and chemosensing involves their incorporation into biological systems or chemical sensors. Their unique properties allow for high-resolution imaging and sensitive detection of various biological and chemical phenomena .
  • Results : The use of these fluorophores has led to advancements in our understanding of biological systems and improved the sensitivity and specificity of chemical sensors .

4. Use in Solar Cells

  • Application : Certain BF2-based fluorophores, such as BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine), are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
  • Method : These fluorophores are incorporated into the design of solar cells to enhance their efficiency. Their unique photophysical properties allow them to absorb sunlight and convert it into electrical energy .
  • Results : The use of these fluorophores in solar cells has led to improvements in their efficiency and performance .

5. Use in Pharmaceuticals

  • Application : Fluorinated pyridines are used in the synthesis of various pharmaceuticals due to their unique properties . They can enhance the bioavailability of drugs, improve their metabolic stability, and modify their physicochemical properties .
  • Method : The synthesis of these pharmaceuticals involves complex reactions such as the Umemoto reaction and Balts-Schiemann reaction . For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
  • Results : The synthesis results in the formation of fluoropyridines, which are used in various pharmaceutical applications .

6. Use in Agrochemicals

  • Application : Fluorinated pyridines are used in the synthesis of various agrochemicals . They can enhance the effectiveness of pesticides and herbicides, improve their environmental stability, and modify their physicochemical properties .
  • Method : The synthesis of these agrochemicals involves complex reactions such as the Umemoto reaction and Balts-Schiemann reaction . For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
  • Results : The synthesis results in the formation of fluoropyridines, which are used in various agrochemical applications .

Safety And Hazards

The safety information for 2,6-Difluoropyridin-3-ol indicates that it has several hazard statements including H302, H315, and H319 . These correspond to hazards related to acute toxicity, skin irritation, and serious eye irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

properties

IUPAC Name

2,6-difluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLONLFPRJFFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625715
Record name 2,6-Difluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyridin-3-ol

CAS RN

209328-85-8
Record name 2,6-Difluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2, 6-difluoropyridine (6.7 mL, 73.8 mmole) in THF (100 mL, cooled to -78° C.) was added a 2M solution of LDA in heptane/THF/ethylbenene (38 mL, 76 mmol). The mixture was stirred at -78° C. for 1 hour, and trimethyl borate (6.8 mL, 89.7 mmol) was added. The mixture was stirred for 1 hour and allowed to warm to 20° C., then the reaction was quenched with HOAc (10 mL). The solution was made basic with 20% aq NaOH (20 mL), H2O2 (50%, 200 mL) was added, and the mixture stirred for 16 hours. The mixture was neutralized by addition of HCl (2M, aq) and extracted with EtOAc. The combined EtOAc extracts were dried (MgSO4). The solvent was evaporated under vacuum, and the crude product was chromatographed (silica gel; hexane/EtOAc 9:1 to 6:4) to yield 2.7g (28%) of the title compound. 1H NMR (DMSO-d6, 300 MHz) δ: 6.75 (dd, J=3.0, 5.5 Hz, 1H), 7.48 (m, 1H). MS (DCI/NH3) m/e 149 (M+NH4)+.
Quantity
6.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
heptane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Schlosser, T Rausis - European Journal of Organic Chemistry, 2004 - Wiley Online Library
Contrary to a literature claim, 2,6‐difluoropyridine‐3‐carboxaldehyde can be readily prepared by consecutive treatment of 2,6‐difluoropyridine with lithium diisopropylamide and N,N‐…
S Das, D Nugegoda, F Qu… - European Journal of …, 2020 - Wiley Online Library
Seven ruthenium catalysts with the general formula [(CNC)Ru(CH 3 CN) 2 Cl]OTf have been used to understand structure function relationships in the sensitized photocatalytic CO 2 …

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